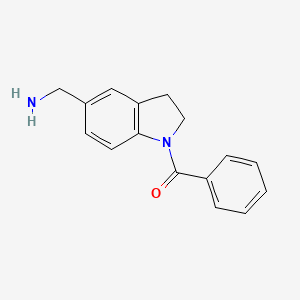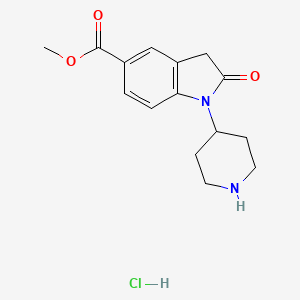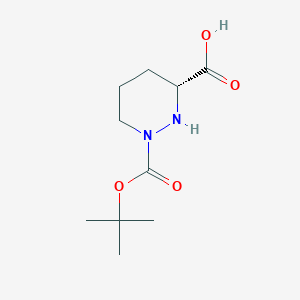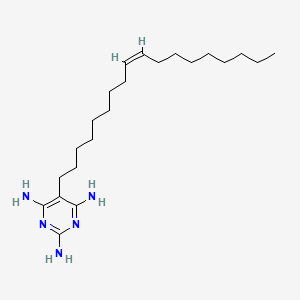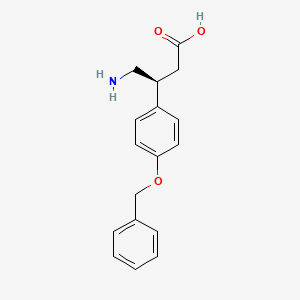![molecular formula C5H5N5S B13096530 5-Methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine CAS No. 7248-53-5](/img/structure/B13096530.png)
5-Methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine is a heterocyclic compound that features a unique fusion of thiadiazole and pyrimidine rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine typically involves multi-component reactions. One common method is the cyclocondensation of substituted thiadiazole-amines with aldehydes and active methylene compounds. This reaction can be carried out under various conditions, including solvent-free microwave irradiation or using green solvents like ethanol .
Industrial Production Methods
Industrial production methods for this compound often utilize robust and sustainable catalysts. For example, vanadium oxide loaded on fluorapatite has been shown to be an effective catalyst for the synthesis of thiadiazolo[3,2-a]pyrimidines, providing high yields and rapid reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve mild temperatures and environmentally friendly solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while nucleophilic substitution can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
5-Methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being explored for its cytotoxic properties against cancer cells and its potential as an anti-inflammatory agent.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity
Wirkmechanismus
The mechanism of action of 5-Methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity. In cancer cells, it may induce apoptosis by interfering with cell cycle progression and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[3,2-α]pyrimidines: These compounds share a similar ring structure and have been studied for their antimicrobial and antiviral activities.
Pyrazolo[3,4-d]pyrimidines: Known for their cytotoxic properties and potential as kinase inhibitors.
Pyrimido[4,5-d]pyrimidines: These compounds are explored for their anti-inflammatory and anticancer activities.
Uniqueness
5-Methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine stands out due to its unique combination of thiadiazole and pyrimidine rings, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
7248-53-5 |
|---|---|
Molekularformel |
C5H5N5S |
Molekulargewicht |
167.19 g/mol |
IUPAC-Name |
5-methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine |
InChI |
InChI=1S/C5H5N5S/c1-2-7-4(6)3-5(8-2)10-11-9-3/h1H3,(H2,6,7,8,10) |
InChI-Schlüssel |
VBYRQAVWRVYISH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=NSN=C2C(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Isopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carbaldehyde](/img/structure/B13096447.png)
![5-Chloro-2-(2-(dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B13096449.png)
![6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B13096453.png)
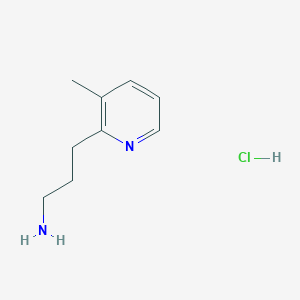
![tert-butyl N-[(2S)-butan-2-yl]carbamate](/img/structure/B13096470.png)
